molecular formula C20H21N5O B5684968 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

Katalognummer B5684968
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: HWQXAQMIUCOWQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has gained significant attention due to its unique chemical structure and promising therapeutic effects.

Wirkmechanismus

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine can also modulate the activity of immune cells, such as B cells and T cells, leading to the suppression of autoimmune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is its high potency and selectivity for BTK inhibition. This makes it an attractive candidate for the development of targeted therapies for cancer and autoimmune diseases. However, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has some limitations, such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy and bioavailability.

Zukünftige Richtungen

There are several future directions for the research and development of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and stability. Another direction is the investigation of its potential in combination with other drugs or therapies, such as chemotherapy, immunotherapy, or radiotherapy. Additionally, the exploration of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine in other diseases, such as multiple sclerosis and psoriasis, could provide new insights into its therapeutic potential.
Conclusion:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, or 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for the development of targeted therapies. Further research is needed to optimize its pharmacokinetic properties and explore its potential in combination with other drugs or therapies.

Synthesemethoden

The synthesis of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine involves several steps, including the preparation of intermediate compounds and the coupling of different functional groups. The most commonly used method for synthesizing 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is the reaction between 3-methyl-3-phenylpiperidine and 2-(1H-tetrazol-5-yl)benzoyl chloride in the presence of a base catalyst. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been extensively studied in the field of oncology and immunology. It has shown promising results in the treatment of hematologic malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has also demonstrated potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

(3-methyl-3-phenylpiperidin-1-yl)-[2-(2H-tetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-20(15-8-3-2-4-9-15)12-7-13-25(14-20)19(26)17-11-6-5-10-16(17)18-21-23-24-22-18/h2-6,8-11H,7,12-14H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXAQMIUCOWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.